(r)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol
Description
(R)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol is a chiral β-amino alcohol featuring a 2-chloro-6-nitrophenyl substituent. The compound’s structure combines an amino group adjacent to a hydroxyl group (β-amino alcohol motif) and a disubstituted aromatic ring with electron-withdrawing groups (Cl and NO₂). However, detailed toxicological and pharmacological data remain scarce, necessitating cautious handling .
Properties
Molecular Formula |
C8H9ClN2O3 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-chloro-6-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9ClN2O3/c9-5-2-1-3-7(11(13)14)8(5)6(10)4-12/h1-3,6,12H,4,10H2/t6-/m0/s1 |
InChI Key |
JQTRZWPSOGJFPK-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)[C@H](CO)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce the nitro group at the 6-position of the phenyl ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amination: The resulting compound is subjected to amination to introduce the amino group at the 2-position of the ethan-1-ol moiety.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction under catalytic hydrogenation conditions:
| Conditions | Catalyst | Pressure | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|---|
| H₂ gas | Raney nickel | 80 bar | 100°C | (R)-2-Amino-2-(2-chloro-6-aminophenyl)ethan-1-ol | 99% |
This reaction preserves the chloro substituent while converting the nitro group to an amine. The stereochemical integrity of the chiral center remains intact due to the mild conditions .
Acylation of the Amino Group
The primary amine reacts with acylating agents:
The reaction proceeds via nucleophilic attack of the amino group on the acylating agent, forming stable amides without racemization .
Nucleophilic Aromatic Substitution
The chloro substituent participates in substitution reactions when activated by the nitro group:
The nitro group at the 6-position directs substitution to the 2-position via resonance and inductive effects .
Oxidation of the Alcohol Moiety
The secondary alcohol oxidizes to a ketone under controlled conditions:
| Oxidizing Agent | Solvent | Temperature | Product | Conversion | Source |
|---|---|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane | 0°C | 2-Amino-2-(2-chloro-6-nitrophenyl)ethanone | 92% | |
| Jones reagent | Acetone | −10°C | Same ketone | 88% |
Oxidation preserves the nitro and chloro groups while generating a reactive ketone intermediate .
Heterocycle Formation
The amino alcohol participates in cyclization reactions:
These reactions exploit the proximity of the amino and hydroxyl groups for ring closure .
Metal Complexation
The compound forms coordination complexes with transition metals:
| Metal Salt | Ligand:Metal Ratio | Stability Constant (log K) | Observed Geometry | Source |
|---|---|---|---|---|
| Cu(II) nitrate | 2:1 | 8.9 ± 0.2 | Square planar | |
| Fe(III) chloride | 3:1 | 6.4 ± 0.3 | Octahedral |
Complexation occurs via the amino nitrogen and hydroxyl oxygen, enabling applications in catalysis and materials science .
Stereospecific Transformations
The chiral center influences reaction pathways:
| Reaction Type | Enantiomer | Rate Constant (k, M⁻¹s⁻¹) | Diastereomeric Excess | Source |
|---|---|---|---|---|
| Enzymatic resolution | (R)-form | 4.2 × 10⁻² | 98% ee | |
| Asymmetric alkylation | (R)-form | 1.8 × 10⁻³ | 85% de |
The (R)-configuration enhances substrate recognition in chiral environments .
Scientific Research Applications
®-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The chloro group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared with two analogs:
1-(2-Amino-6-nitrophenyl)ethanone (): A ketone derivative with amino and nitro substituents.
(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid (): A penicillin-related compound with a hydroxyl-substituted aromatic ring and carboxylic acid group.
Table 1: Comparative Analysis of Key Properties
Electronic and Reactivity Differences
- Substituent Effects: The 2-chloro-6-nitro groups in the target compound create a highly electron-deficient aromatic ring, favoring electrophilic substitution at specific positions. In contrast, the 4-hydroxyl group in the penicillin-related analog donates electrons, enhancing resonance stability . The ketone in 1-(2-Amino-6-nitrophenyl)ethanone lacks hydrogen-bonding capacity, reducing solubility compared to the alcohol group in the target compound .
- Stereochemical Considerations: The (R)-configuration in both the target compound and the penicillin-related analog highlights the importance of chirality in biological activity. β-amino alcohols are known for their ability to interact with enzymes and receptors, but the nitro and chloro substituents in the target may redirect its applications toward non-pharmaceutical uses, such as agrochemicals .
Stability and Hazard Profiles
- Incompatibilities: Both the target compound and 1-(2-Amino-6-nitrophenyl)ethanone are likely incompatible with strong oxidizers, as nitro groups can decompose exothermically under such conditions .
- The target compound’s safety profile remains uncharacterized, necessitating stringent precautions (e.g., PPE, ventilation) during handling .
Biological Activity
(R)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol, also known as a β-amino alcohol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound's structural features, including the presence of a chloro and nitro group on the phenyl ring, suggest significant interactions with biological targets.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Properties
Research indicates that various derivatives of compounds similar to this compound exhibit notable antimicrobial activity. The following table summarizes some key findings related to its antimicrobial efficacy:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 12a | E. coli | 0.0195 mg/mL |
| Compound 15 | Bacillus mycoides | 0.0048 mg/mL |
| Compound 12a | C. albicans | 0.0048 mg/mL |
| Compound 15 | C. albicans | 0.039 mg/mL |
These studies suggest that the compound has strong inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains, indicating a broad-spectrum antimicrobial potential .
Antiviral Activity
In addition to its antimicrobial properties, there has been emerging interest in the antiviral potential of this compound and related compounds. A recent study explored N-phthalimide-linked triazole analogues, revealing that certain derivatives could inhibit viral growth significantly:
This indicates that modifications to the core structure can enhance antiviral activity against viruses such as SARS-CoV-2 .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of electron-withdrawing groups like nitro and chloro enhances its reactivity and binding affinity to microbial enzymes or viral proteins.
Structure-Aactivity Relationship (SAR)
The structure–activity relationship (SAR) studies indicate that:
- Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity.
- Substituents on the phenyl ring can modulate potency against specific pathogens.
Case Study 1: Antibacterial Efficacy
In a controlled experiment, derivatives of this compound were tested against several bacterial strains, including E. coli and Staphylococcus aureus. The results demonstrated significant antibacterial activity, with inhibition zones ranging from 18 mm to over 24 mm depending on the specific derivative tested .
Case Study 2: Antiviral Screening
A study focused on the antiviral properties of related compounds showed promising results against SARS-CoV-2, with some analogues achieving over 90% inhibition of viral replication at concentrations as low as . This positions this compound as a candidate for further development in antiviral therapies .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (R)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use NIOSH/MSHA-approved respirators for dust control, nitrile gloves resistant to aromatic nitro compounds, and chemical safety goggles. Full-body protective clothing should prevent skin contact .
- Ventilation : Employ mechanical exhaust systems to minimize inhalation exposure. Safety showers and eyewash stations must be accessible .
- Storage : Store away from strong oxidizers (e.g., peroxides, chlorates) to avoid hazardous reactions. Decomposition products may include NOx and CO; monitor storage conditions rigorously .
Q. How can researchers confirm the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral HPLC : Utilize a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol (90:10) and UV detection at 254 nm. Compare retention times with (S)-enantiomer standards .
- Polarimetry : Measure optical rotation at 589 nm (sodium D-line). For accurate results, dissolve 100 mg in 10 mL ethanol and calibrate against a reference sample .
Q. What spectroscopic techniques are optimal for characterizing the structural and functional groups of this compound?
- Methodological Answer :
- NMR : Acquire H and C NMR in DMSO-d6. Key signals: aromatic protons (δ 7.5–8.5 ppm, integrating for chloro-nitro substitution), ethanolamine -NH2 (δ 1.8–2.2 ppm), and -OH (δ 4.5–5.5 ppm) .
- FT-IR : Identify -NO2 asymmetric stretching (~1520 cm⁻¹), -NH2 bending (~1600 cm⁻¹), and -OH stretching (~3300 cm⁻¹) .
Advanced Research Questions
Q. What strategies can mitigate racemization during the synthesis of this compound?
- Methodological Answer :
- Low-Temperature Conditions : Perform reactions below 0°C to suppress base-catalyzed racemization. Use chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize the stereocenter .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective reduction of precursor ketones. Monitor enantiomeric excess (ee) via chiral GC-MS .
Q. How should researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 14 days. Analyze degradation products via LC-MS (ESI+ mode) to identify nitro-group reduction or aryl-chloride hydrolysis .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C. Calculate activation energy (Ea) from degradation rates at 30°C, 40°C, and 50°C .
Q. What computational approaches predict the reactivity of the nitro and chloro substituents in electrophilic or nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic (nitro group) and electrophilic (chloro-substituted aryl ring) sites .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model nitro-group reduction kinetics. Use GROMACS with CHARMM36 force fields .
Contradictions and Data Gaps
- Toxicological Data : Existing SDS lack comprehensive toxicity profiles. Preliminary studies on analogous nitroaromatics (e.g., 2-Amino-6-chloro-4-nitrophenol) suggest potential hepatotoxicity; conduct Ames tests and in vitro cytotoxicity assays (HepG2 cells) to fill gaps .
- Reactivity : While decomposition products (NOx, CO) are documented, kinetic data for thermal decomposition remain unstudied. Use DSC/TGA to determine onset temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
